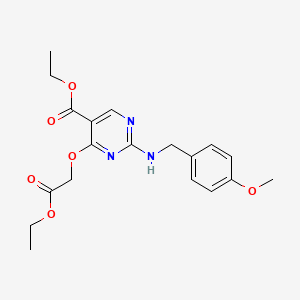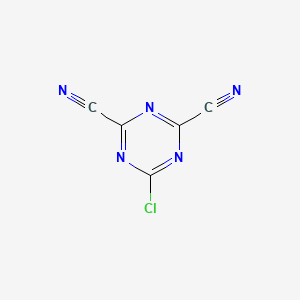![molecular formula C8H5NO B13972844 2,4-Methanofuro[2,3-C]pyridine CAS No. 99573-90-7](/img/structure/B13972844.png)
2,4-Methanofuro[2,3-C]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Methanofuro[2,3-C]pyridine is a heterocyclic compound that features a fused ring system combining furan and pyridine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Methanofuro[2,3-C]pyridine typically involves cyclization reactions. One common method is the cycloaddition of fluorinated oxadiazoles with triallylamine, which yields octahydro-2,7-methanofuro[3,2-C]pyridine derivatives . This reaction is conducted under mild conditions at temperatures around 110–130°C.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the cycloaddition reactions for large-scale synthesis. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Methanofuro[2,3-C]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furo[2,3-C]pyridine-1,4-diones , while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2,4-Methanofuro[2,3-C]pyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the synthesis of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2,4-Methanofuro[2,3-C]pyridine involves its interaction with molecular targets such as enzymes and receptors. For example, derivatives of this compound have been shown to disrupt key cellular signaling pathways by binding to specific proteins, leading to effects such as cell cycle arrest and apoptosis . Molecular docking studies have revealed strong binding affinities to targets like serine/threonine kinase AKT1 and estrogen receptor alpha (ERα).
Vergleich Mit ähnlichen Verbindungen
Octahydro-2,7-methanofuro[3,2-C]pyridine: This compound is structurally similar and shares some chemical properties.
Pyrazolo[4,3-C]pyridine: This compound has a similar fused ring system and is used in medicinal chemistry for its therapeutic potential.
2-Pyridone: This compound is another heterocycle with significant applications in various fields.
Uniqueness: 2,4-Methanofuro[2,3-C]pyridine is unique due to its specific ring fusion and the resulting electronic properties. This makes it particularly valuable in the design of novel pharmaceuticals and materials with tailored properties.
Eigenschaften
CAS-Nummer |
99573-90-7 |
|---|---|
Molekularformel |
C8H5NO |
Molekulargewicht |
131.13 g/mol |
IUPAC-Name |
2-oxa-5-azatricyclo[5.2.1.03,8]deca-1(9),3(8),4,6-tetraene |
InChI |
InChI=1S/C8H5NO/c1-5-3-9-4-8-7(5)2-6(1)10-8/h2-4H,1H2 |
InChI-Schlüssel |
FBQCSOQOMAVFCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC3=C(O2)C=NC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


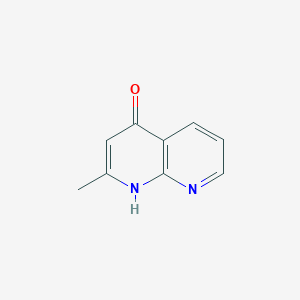
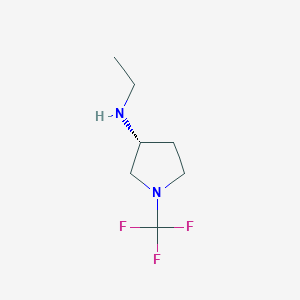



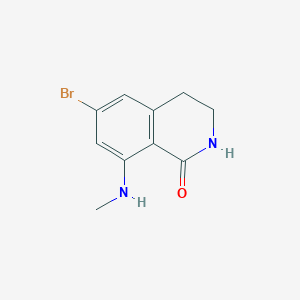
![4-[2-(Dimethylamino)ethyl]piperazine-1-carbaldehyde](/img/structure/B13972803.png)
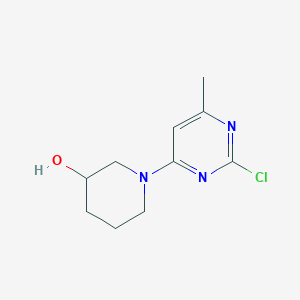
![4,6-dichloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13972809.png)
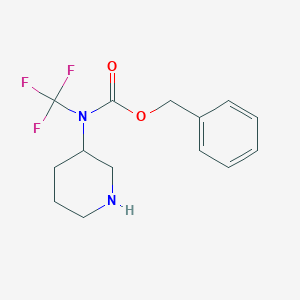
![2-(Chloromethyl)-6-ethyl-6-azaspiro[3.4]octane](/img/structure/B13972814.png)

